Cas no 2680776-42-3 (benzyl N-(6-chloropyrimidin-4-yl)-N-cyclopropylcarbamate)

benzyl N-(6-chloropyrimidin-4-yl)-N-cyclopropylcarbamate structure
2680776-42-3 structure
商品名:benzyl N-(6-chloropyrimidin-4-yl)-N-cyclopropylcarbamate
CAS番号:2680776-42-3
MF:C15H14ClN3O2
メガワット:303.743562221527
CID:5633540
PubChem ID:165922765

benzyl N-(6-chloropyrimidin-4-yl)-N-cyclopropylcarbamate 化学的及び物理的性質

名前と識別子

    • EN300-28291033
    • 2680776-42-3
    • benzyl N-(6-chloropyrimidin-4-yl)-N-cyclopropylcarbamate
    • インチ: 1S/C15H14ClN3O2/c16-13-8-14(18-10-17-13)19(12-6-7-12)15(20)21-9-11-4-2-1-3-5-11/h1-5,8,10,12H,6-7,9H2
    • InChIKey: HLUCGXDRPMCDEQ-UHFFFAOYSA-N
    • ほほえんだ: ClC1=CC(=NC=N1)N(C(=O)OCC1C=CC=CC=1)C1CC1

計算された属性

  • せいみつぶんしりょう: 303.0774544g/mol
  • どういたいしつりょう: 303.0774544g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 21
  • 回転可能化学結合数: 5
  • 複雑さ: 359
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 55.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.3

benzyl N-(6-chloropyrimidin-4-yl)-N-cyclopropylcarbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28291033-0.1g
benzyl N-(6-chloropyrimidin-4-yl)-N-cyclopropylcarbamate
2680776-42-3 95.0%
0.1g
$1068.0 2025-03-19
Enamine
EN300-28291033-2.5g
benzyl N-(6-chloropyrimidin-4-yl)-N-cyclopropylcarbamate
2680776-42-3 95.0%
2.5g
$2379.0 2025-03-19
Enamine
EN300-28291033-5.0g
benzyl N-(6-chloropyrimidin-4-yl)-N-cyclopropylcarbamate
2680776-42-3 95.0%
5.0g
$3520.0 2025-03-19
Enamine
EN300-28291033-0.25g
benzyl N-(6-chloropyrimidin-4-yl)-N-cyclopropylcarbamate
2680776-42-3 95.0%
0.25g
$1117.0 2025-03-19
Enamine
EN300-28291033-1.0g
benzyl N-(6-chloropyrimidin-4-yl)-N-cyclopropylcarbamate
2680776-42-3 95.0%
1.0g
$1214.0 2025-03-19
Enamine
EN300-28291033-10.0g
benzyl N-(6-chloropyrimidin-4-yl)-N-cyclopropylcarbamate
2680776-42-3 95.0%
10.0g
$5221.0 2025-03-19
Enamine
EN300-28291033-0.05g
benzyl N-(6-chloropyrimidin-4-yl)-N-cyclopropylcarbamate
2680776-42-3 95.0%
0.05g
$1020.0 2025-03-19
Enamine
EN300-28291033-0.5g
benzyl N-(6-chloropyrimidin-4-yl)-N-cyclopropylcarbamate
2680776-42-3 95.0%
0.5g
$1165.0 2025-03-19
Enamine
EN300-28291033-5g
benzyl N-(6-chloropyrimidin-4-yl)-N-cyclopropylcarbamate
2680776-42-3
5g
$3520.0 2023-09-08
Enamine
EN300-28291033-10g
benzyl N-(6-chloropyrimidin-4-yl)-N-cyclopropylcarbamate
2680776-42-3
10g
$5221.0 2023-09-08

benzyl N-(6-chloropyrimidin-4-yl)-N-cyclopropylcarbamate 関連文献

benzyl N-(6-chloropyrimidin-4-yl)-N-cyclopropylcarbamateに関する追加情報

Introduction to Benzyl N-(6-chloropyrimidin-4-yl)-N-cyclopropylcarbamate (CAS No. 2680776-42-3)

Benzyl N-(6-chloropyrimidin-4-yl)-N-cyclopropylcarbamate, with the chemical formula C14H14ClN3O2, is a significant compound in the field of pharmaceutical chemistry. This compound is characterized by its benzyl and N-(6-chloropyrimidin-4-yl)-N-cyclopropylcarbamate moieties, which contribute to its unique chemical properties and potential biological activities. The presence of a chloropyrimidine ring and a cyclopropylcarbamate group makes it an intriguing candidate for further investigation in drug discovery and development.

The compound's molecular structure imparts several advantageous features, including a high degree of lipophilicity and the ability to interact with biological targets in a specific manner. These properties are particularly relevant in the context of modern drug design, where the optimization of molecular interactions is crucial for achieving therapeutic efficacy. The benzyl group, while not directly involved in the core pharmacophore, plays a role in stabilizing the overall structure and enhancing solubility, making it easier to formulate into viable pharmaceutical products.

In recent years, there has been growing interest in pyrimidine derivatives due to their diverse biological activities. Pyrimidines are fundamental components of nucleic acids and have been extensively explored for their roles in various biochemical pathways. Among these derivatives, compounds containing a chloropyrimidine moiety have shown particular promise in inhibiting enzymes and receptors involved in cancer and inflammation. The N-(6-chloropyrimidin-4-yl) part of Benzyl N-(6-chloropyrimidin-4-yl)-N-cyclopropylcarbamate is particularly noteworthy, as it has been shown to exhibit potent activity against certain kinases and other targets relevant to chronic diseases.

The N-cyclopropylcarbamate group is another critical feature of this compound. Cyclopropylcarbamates have been recognized for their ability to enhance binding affinity and selectivity when incorporated into drug molecules. This structural motif is particularly useful in designing inhibitors that require precise interactions with their biological targets. The cyclopropyl ring introduces steric constraints that can improve the fit within active sites, while the carbamate moiety provides additional hydrogen bonding opportunities, further stabilizing the enzyme-ligand complex.

Recent studies have highlighted the potential of Benzyl N-(6-chloropyrimidin-4-yl)-N-cyclopropylcarbamate as a lead compound for further development. Research has demonstrated its efficacy in preclinical models, where it has shown promise in modulating pathways associated with diseases such as cancer and inflammatory disorders. The compound's ability to interact with specific enzymes and receptors has been well-documented, suggesting its utility as a starting point for novel therapeutic agents.

The synthesis of Benzyl N-(6-chloropyrimidin-4-yl)-N-cyclopropylcarbamate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key steps include the formation of the chloropyrimidine core, followed by functionalization with the cyclopropylcarbamate group. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve regioselective modifications necessary for constructing this complex molecule.

In terms of pharmacokinetic properties, Benzyl N-(6-chloropyrimidin-4-yl)-N-cyclopropylcarbamate exhibits favorable characteristics that make it suitable for further development into a drug candidate. Its moderate solubility in both water and organic solvents allows for versatile formulation options, while its stability under various conditions ensures compatibility with standard pharmaceutical processing techniques. Additionally, preliminary toxicology studies have indicated that the compound is well-tolerated at relevant doses, suggesting a low risk profile for future clinical use.

The development of new drugs often involves iterative optimization based on structural modifications that enhance potency, selectivity, and pharmacokinetic properties. Benzyl N-(6-chloropyrimidin-4-yl)-N-cyclopropylcarbamate serves as an excellent starting point for such efforts due to its unique structural features and demonstrated biological activity. By leveraging computational modeling and high-throughput screening techniques, researchers can rapidly identify analogs with improved properties.

The role of computational chemistry in modern drug discovery cannot be overstated. Molecular modeling tools allow researchers to predict how different structural modifications will affect binding affinity and other key properties. By integrating experimental data with computational predictions, scientists can accelerate the development process significantly. In the case of Benzyl N-(6-chloropyrimidin-4-yl)-N-cyclopropylcarbamate, computational studies have provided valuable insights into its interactions with biological targets, guiding efforts to optimize its therapeutic potential.

Future research directions for Benzyl N-(6-chloropyrimidin-4-yl)-N-cyclopropylcarbamate include exploring its mechanism of action in greater detail and evaluating its efficacy in vivo across multiple disease models. Additionally, efforts are underway to develop more stable analogs that exhibit improved pharmacokinetic profiles while maintaining or enhancing biological activity. Collaborative efforts between academic institutions and pharmaceutical companies are essential for translating these promising findings into tangible therapeutic benefits for patients worldwide.

In conclusion, Benzyl N-(6-chloropyrimidin-4-yl)-N-cyclopropylcarbamate (CAS No. 2680776-42-3) is a compelling compound with significant potential in pharmaceutical research. Its unique structural features, combined with promising preclinical results, make it an attractive candidate for further development into novel therapeutic agents. As our understanding of disease mechanisms continues to evolve, compounds like this one will play an increasingly important role in addressing unmet medical needs.

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